Benzo(a)pyrene-10-methanol
CAS No.: 86803-18-1
Cat. No.: VC17168541
Molecular Formula: C21H14O
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86803-18-1 |
|---|---|
| Molecular Formula | C21H14O |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | benzo[a]pyren-10-ylmethanol |
| Standard InChI | InChI=1S/C21H14O/c22-12-17-6-2-5-15-11-16-8-7-13-3-1-4-14-9-10-18(19(15)17)21(16)20(13)14/h1-11,22H,12H2 |
| Standard InChI Key | OZNRPDKLDNXMHO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO |
Introduction
Molecular Identity and Structural Features
Chemical Identification
Benzo(a)pyrene-10-methanol (C₂₁H₁₄O) is a pentacyclic aromatic compound with a molecular weight of 282.3 g/mol . Its IUPAC name, benzo[a]pyren-10-ylmethanol, reflects the substitution of a hydroxymethyl group (-CH₂OH) at the 10th position of the benzo(a)pyrene backbone . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 86803-18-1 | |
| PubChem CID | 174571 | |
| Molecular Formula | C₂₁H₁₄O | |
| SMILES | C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO | |
| InChIKey | OZNRPDKLDNXMHO-UHFFFAOYSA-N |
The compound’s structure retains the planar, fused aromatic rings of benzo(a)pyrene but introduces a polar hydroxymethyl group, which likely enhances solubility in polar solvents compared to the parent hydrocarbon .
Structural Analysis
Physicochemical Properties
Solubility and Stability
Benzo(a)pyrene-10-methanol is sparingly soluble in water but miscible with organic solvents like methanol, acetone, and toluene . Its stability profile remains understudied, though structural analogs suggest susceptibility to photo-oxidation and electrophilic attack .
Comparative Analysis with Benzo(a)pyrene
| Property | Benzo(a)pyrene-10-methanol | Benzo(a)pyrene |
|---|---|---|
| Molecular Formula | C₂₁H₁₄O | C₂₀H₁₂ |
| Molecular Weight (g/mol) | 282.3 | 252.3 |
| Water Solubility | Low (enhanced vs. parent) | Insoluble |
| Reactivity | Polarized due to -CH₂OH group | Electrophilic bay region |
The hydroxymethyl group introduces dipole moments, potentially reducing the compound’s hydrophobicity and altering its environmental persistence .
Applications and Research Significance
Analytical Chemistry
Research Gaps and Future Directions
Current data on benzo(a)pyrene-10-methanol remain fragmentary. Critical unknowns include:
-
Environmental Fate: Degradation kinetics and bioaccumulation potential.
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Metabolic Activation: Role in PAH toxicity pathways.
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Analytical Utility: Optimization as a biomarker in human biomonitoring.
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